

The Physicochemical Landscape of Norfloxacin and Its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **norfloxacin** and its key analogs. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this guide serves as an essential resource for researchers and professionals involved in the discovery, development, and optimization of fluoroquinolone antibiotics.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of an antibiotic are intrinsically linked to its physicochemical properties. For fluoroquinolones like **norfloxacin** and its derivatives, key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation

The following tables summarize the critical physicochemical parameters for **norfloxacin** and a selection of its structural analogs. This comparative data is essential for understanding the structure-property relationships within this class of antibiotics.

Table 1: Physicochemical Properties of **Norfloxacin** and Its Analogs



Compoun d	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa1 (Carboxyl ic Acid)	pKa2 (Piperazi ne)	logP
Norfloxacin	С16Н18FN3 Оз	319.33	220-221[1]	6.23 - 6.34[1][2]	8.51 - 8.75[1][2] [3]	-1.03 to -0.47[1][3]
Ciprofloxac in	C17H18FN3	331.34	313-315	6.09	8.62	< 1
Pefloxacin	C17H20FN3 Оз	333.36	Not Found	5.55	7.01	0.2 - 0.27[4]
Sparfloxaci n	C19H22F2N 4O3	392.40	Not Found	5.56	8.88	-0.081 to 2.5[5]
Moxifloxaci n	C21H24FN3	401.43	238-242[6]	5.49	9.51	-0.51 to 2.9[6][7]
Levofloxaci n	C18H20FN3	361.37	Not Found	Not Found	Not Found	Not Found
Ofloxacin	C18H20FN3 O4	361.37	270-275	5.35	6.72	-0.39 to 0.09[8]
Lomefloxac in	C17H19F2N 3O3	351.35	239-240.5	5.74	Not Found	-0.3
Gatifloxaci n	C19H22FN3 O4	375.39	182-185[9]	5.49	8.82	-0.62 to 2.6[9][10]
Enoxacin	C15H17FN4 Оз	320.32	220-224	Not Found	Not Found	-0.2

Table 2: Solubility of **Norfloxacin** and Its Analogs



Compound	Water Solubility (mg/mL)	pH Dependence of Solubility	
Norfloxacin	0.28 at 25°C[2][11]	Increases sharply at pH < 5 and pH > 10. Least soluble at pH 7.5.[11][12]	
Ciprofloxacin	profloxacin ~30 at 20°C (as hydrochloride)		
Pefloxacin	floxacin 11.4 at 25°C[4]		
Sparfloxacin	Practically insoluble[5]	Equilibrium solubility is pH-dependent: 0.82 mg/mL (pH 1.2), 0.12 mg/mL (pH 4.0), 0.20 mg/mL (pH 6.8), 0.12 mg/mL (pure water).[10]	
Moxifloxacin	0.168 g/L[6]	Not specified	
Levofloxacin	~100 (pH 0.6-5.8), 272 (max at pH 6.7), ~50 (min at pH 6.9)	Solubility is constant from pH 0.6 to 5.8, increases to a maximum at pH 6.7, and then decreases.[13]	
Ofloxacin	28.3[8][14]	Soluble at pH 2-5, sparingly soluble at pH 7, freely soluble above pH 9.[14]	
Lomefloxacin	efloxacin Slightly soluble in water.		
Gatifloxacin	60 (at pH 4)[9]	pH-dependent.	
Enoxacin	3.43 g/L	Insoluble in water.	

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug development. This section outlines the detailed methodologies for key experiments cited in the determination of pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration



The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like fluoroquinolones, pKa values are critical for predicting their behavior in different physiological environments. Potentiometric titration is a precise method for determining pKa.

Methodology:[15][16][17][18]

- Preparation of Solutions:
 - Prepare a 1 mM solution of the test compound (e.g., norfloxacin) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
 - Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
 - Prepare a 0.15 M potassium chloride (KCI) solution to maintain constant ionic strength.
- Calibration of the pH Meter:
 - Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
- Titration Procedure:
 - Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.
 - Add the 0.15 M KCl solution to maintain a constant ionic strength.
 - If the compound is a weak acid, acidify the solution to approximately pH 2 with 0.1 M HCl.
 - Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
 - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches approximately 12.



Data Analysis:

- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve.
- Alternatively, the first derivative of the titration curve ($\Delta pH/\Delta V$) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.
- Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and its distribution between an organic and an aqueous phase. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

- Preparation of Phases:
 - Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase.
 - Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.

Procedure:

- Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated
 n-octanol or aqueous phase to create a stock solution of known concentration.
- Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and the pre-saturated aqueous phase.



- Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to allow for complete partitioning and equilibration.
- Phase Separation and Analysis:
 - After shaking, allow the mixture to stand until the two phases have completely separated.
 - Carefully withdraw a sample from each phase. It may be necessary to centrifuge the samples to ensure complete separation.
 - Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
 - The logP is the logarithm of the partition coefficient: logP = log10(P)
 - Perform the experiment in triplicate and report the average logP value.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology:[19][20][21]

- Preparation:
 - Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH
 1.2, 4.5, and 6.8).
- Procedure:



- Add an excess amount of the solid test compound to a flask containing a known volume of the desired buffer solution.
- Seal the flask and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker or stirrer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sampling and Analysis:
 - After agitation, allow the suspension to settle.
 - Withdraw a sample of the supernatant, taking care not to disturb the solid material.
 - Filter the sample through a suitable membrane filter (e.g., 0.45 μm) to remove any undissolved solid.
 - Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Data Analysis:
 - The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
 - Repeat the experiment at different pH values to determine the pH-solubility profile of the compound.
 - Conduct the measurements in triplicate for each pH condition.

Mechanism of Action and Experimental Workflows

The antibacterial activity of fluoroquinolones stems from their ability to inhibit key bacterial enzymes involved in DNA replication. Understanding this mechanism is crucial for the rational design of new and more effective analogs.

Signaling Pathway: Inhibition of DNA Gyrase and Topoisomerase IV





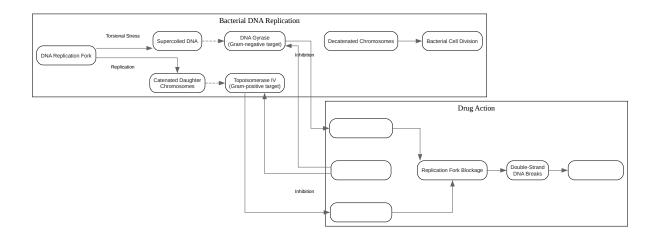


Norfloxacin and its analogs exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11][22][12][23][24] These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

- DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and for relieving the torsional stress that arises during DNA unwinding.
- Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a crucial role in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[23] This stabilized complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.





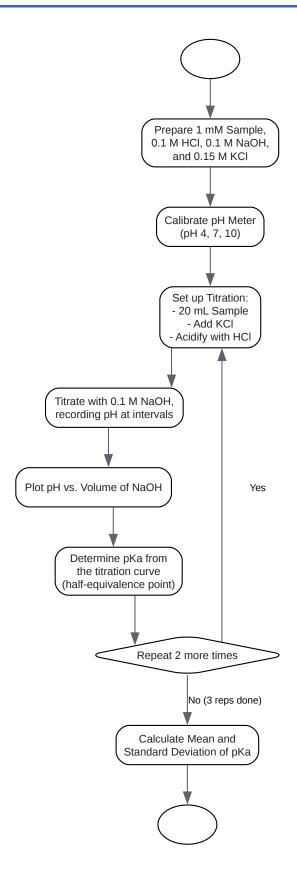
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Caption: Fluoroquinolone mechanism of action.

Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for determining the pKa of a fluoroquinolone using potentiometric titration.





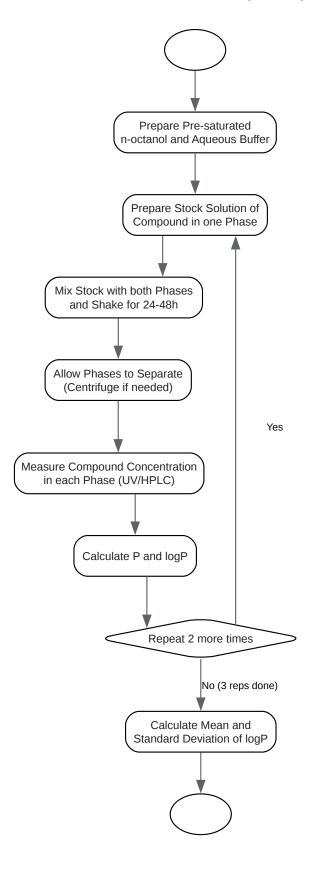
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Caption: Workflow for pKa determination.



Experimental Workflow: logP Determination

This diagram outlines the shake-flask method for determining the logP of a fluoroquinolone.





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Caption: Workflow for logP determination.

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